molecular formula C9H14N2O4 B1423354 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1340179-73-8

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1423354
CAS RN: 1340179-73-8
M. Wt: 214.22 g/mol
InChI Key: WXLALZPGRICSGJ-UHFFFAOYSA-N
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Description

“3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the CAS Number: 1340179-73-8 . It has a molecular weight of 214.22 .


Molecular Structure Analysis

The molecular formula of “3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is C9H14N2O4 . The InChI key is WXLALZPGRICSGJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” include its molecular weight (214.22) and its molecular formula (C9H14N2O4) .

Scientific Research Applications

1. Synthesis and Inhibitory Potential of Oxadiazole Derivatives

A study by Nazir et al. (2018) explored the synthesis of various oxadiazole derivatives, including compounds related to 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These derivatives were tested for their in vitro inhibitory potential against the urease enzyme, showing significant inhibitory activity. This suggests potential applications in therapeutic drug design, especially as urease inhibitors (Nazir et al., 2018).

2. Synthesis and Biological Evaluation of β-Aroylpropionic Acid-Based Oxadiazoles

In research by Husain et al. (2009), β-Aroylpropionic acid-based oxadiazoles were synthesized and evaluated for various biological activities. These compounds, which are structurally related to 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid, displayed promising anti-inflammatory and antimicrobial properties, indicating their potential use in the development of new therapeutic agents (Husain et al., 2009).

3. Antimicrobial Activity of Benzimidazole Derivatives

A study by El-masry et al. (2000) investigated the synthesis and antimicrobial activity of benzimidazole derivatives, which include structures similar to 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds demonstrated potential antimicrobial activities, highlighting their relevance in the development of new antimicrobial agents (El-masry et al., 2000).

4. Automated Production of PET Radiopharmaceuticals

Luo et al. (2019) described the automated synthesis of a PET radiopharmaceutical incorporating a 1,2,4-oxadiazol structure, similar to the compound . This research demonstrates the applicability of such structures in the development of radiopharmaceuticals for imaging purposes (Luo et al., 2019).

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” would likely depend on the needs of the scientific and industrial communities .

properties

IUPAC Name

3-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-14-6(2)9-10-7(15-11-9)4-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLALZPGRICSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 3
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 4
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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